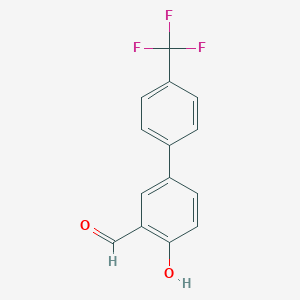

2-Formyl-4-(4-trifluoromethylphenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Formyl-4-(4-trifluoromethylphenyl)phenol” is a chemical compound with the molecular formula C14H9F3O2 . It is used for research and development purposes.

Synthesis Analysis

The synthesis of “2-Formyl-4-(4-trifluoromethylphenyl)phenol” and its derivatives has been studied . The 2-formyl compound displays an unusual structure in the crystalline state, with a significant twist of the boronic group. In DMSO solution, it tautomerizes with the formation of a cyclic isomer .Molecular Structure Analysis

The molecular structure of “2-Formyl-4-(4-trifluoromethylphenyl)phenol” is unique. In its crystalline state, it displays a significant twist of the boronic group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Formyl-4-(4-trifluoromethylphenyl)phenol” are not well-documented in the available literature. More research is needed to fully understand its properties .Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines, which can be synthesized from 2-Formyl-4-(4-trifluoromethylphenyl)phenol, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

2. Antimicrobial Activity Research

- Application Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid, which can be synthesized from 2-Formyl-4-(4-trifluoromethylphenyl)phenol, has been studied for its antimicrobial activity .

- Methods of Application : The compound was synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

- Results or Outcomes : The compound showed moderate action against Candida albicans . It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

3. Enzyme Inhibition

- Application Summary : The substance finds industrial application as a stabilizer and inhibitor for enzymes .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not specified in the source .

4. Bactericide

- Application Summary : It is used as a bactericide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not specified in the source .

5. Synthetic Building Block

- Application Summary : 4-Formylphenylboronic acid, which can be synthesized from 2-Formyl-4-(4-trifluoromethylphenyl)phenol, is a versatile synthetic building block .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not specified in the source .

6. Stabilizer and Inhibitor for Enzymes

- Application Summary : The substance finds industrial application as a stabilizer and inhibitor for enzymes .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this application were not specified in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKURLFOIYAYXJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619387 |

Source

|

| Record name | 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4-(4-trifluoromethylphenyl)phenol | |

CAS RN |

893737-67-2 |

Source

|

| Record name | 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)